

(2S)-2-Aminobutyramide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S)-2-aminobutyramide

Cat. No.: B555800

[Get Quote](#)

Introduction

(2S)-2-Aminobutyramide, a chiral amide, is a critical intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific configuration makes it an essential building block in the development of enantiomerically pure drugs. This technical guide provides an in-depth overview of **(2S)-2-aminobutyramide**, including its chemical identity, physical properties, synthesis protocols, and its primary application as a key intermediate in the production of the anti-epileptic drug Levetiracetam. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Properties

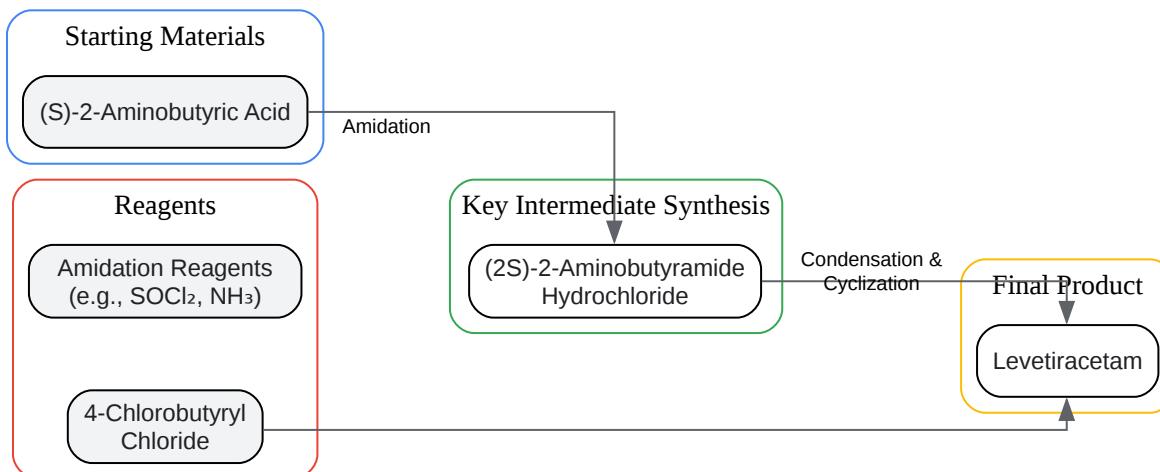
(2S)-2-Aminobutyramide is most commonly available and referenced in its hydrochloride salt form.

Identifier	Value
Compound Name	(2S)-2-aminobutyramide
CAS Number	7324-11-0 (for the free base)
CAS Number (HCl salt)	7682-20-4 [1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₄ H ₁₀ N ₂ O [5] [8]
Molecular Weight	102.14 g/mol [8]
Molecular Formula (HCl salt)	C ₄ H ₁₁ CIN ₂ O [2] [3] [4] [5]
Molecular Weight (HCl salt)	138.60 g/mol [9]

Synonyms

The following are synonyms and alternative names for **(2S)-2-aminobutyramide** and its hydrochloride salt:

- (S)-2-Aminobutanamide[\[8\]](#)
- L-2-Aminobutanamide[\[8\]](#)
- (S)-2-Aminobutyramide[\[8\]](#)
- L- α -Aminobutyramide[\[10\]](#)
- (S)-(+)-2-Aminobutanamide hydrochloride[\[9\]](#)
- (S)-2-Aminobutyramide hydrochloride[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[11\]](#)
- L-2-aminobutanamide hydrochloride[\[3\]](#)[\[5\]](#)
- H-ABU-NH₂ HCl[\[5\]](#)
- Levetiracetam EP Impurity G[\[4\]](#)
- SABAM[\[5\]](#)


Physicochemical Properties

Property	Value
Appearance	White to off-white solid[3][5]
Melting Point	259-263 °C[5]
Optical Activity	$[\alpha]_{D}^{22} +24^{\circ}$ (c = 1 in H ₂ O)[5][9]
Solubility	Slightly soluble in DMSO and water[5]
Storage	2-8°C[5]
Stability	Stable, but incompatible with oxidizing agents. [3][5]

Application in Levetiracetam Synthesis

(2S)-2-aminobutyramide is a pivotal intermediate in the asymmetric synthesis of Levetiracetam, a widely used anti-epileptic drug.[12] The chirality of **(2S)-2-aminobutyramide** is crucial for the desired stereochemistry of the final active pharmaceutical ingredient.

The general synthetic route involves the condensation of **(2S)-2-aminobutyramide** hydrochloride with 4-chlorobutyryl chloride, followed by cyclization to form the pyrrolidone ring of Levetiracetam.

[Click to download full resolution via product page](#)

Synthetic pathway from (S)-2-Aminobutyric Acid to Levetiracetam.

Experimental Protocols: Synthesis of (2S)-2-Aminobutyramide

Several methods for the synthesis of **(2S)-2-aminobutyramide** have been reported, primarily focusing on the amidation of (S)-2-aminobutyric acid or the resolution of racemic 2-aminobutyramide. Below are detailed experimental protocols derived from the literature.

Method 1: Amidation of (S)-2-Aminobutyric Acid via its Methyl Ester

This protocol involves the esterification of (S)-2-aminobutyric acid followed by ammonolysis.

Step 1: Esterification of (S)-2-Aminobutyric Acid[13]

- Suspend (S)-2-aminobutyric acid (10 mmol) in methanol (10 mL) in a 20 mL reactor.
- Cool the suspension to 0°C.

- Slowly add thionyl chloride (20 mmol).
- Heat the resulting solution to reflux until the reaction is complete (monitored by TLC or HPLC).
- Remove the volatiles under vacuum to obtain the crude (S)-2-aminobutyric acid methyl ester hydrochloride as an oil.

Step 2: Ammonolysis of the Methyl Ester[\[14\]](#)

- Dissolve the crude (S)-2-aminobutyric acid methyl ester (e.g., 3.51 g, 30 mmol) in a methanol solution saturated with ammonia gas (25 mL).
- Add deionized water (2.4 mL).
- Stir the solution at room temperature for 20 hours.
- Remove the solvent under reduced pressure to yield an oily residue.
- Recrystallize the residue from benzene or toluene to obtain solid (S)-2-aminobutyramide.

Method 2: Enzymatic Synthesis from (S)-2-Aminobutyric Acid Methyl Ester

This method utilizes a lipase to catalyze the ammonolysis, offering high stereoselectivity.[\[15\]](#)

- In a clean 500 mL round-bottom flask, combine (S)-2-aminobutyric acid methyl ester (11.7 g), 28% ammonia water (9.11 g, equivalent to 2.55 g of ammonia), and tert-butyl alcohol (300 mL).
- Add immobilized lipase (e.g., 1 g, with an activity of ≥ 10000 PLU/g).
- Stir the mixture at a controlled temperature of 45°C in a water bath for 18 hours.
- Monitor the reaction by HPLC until the conversion rate is $> 96\%$.
- Remove the immobilized lipase by centrifugal filtration for recovery.

- Heat the filtrate to 75°C for approximately 1 hour.
- Add activated carbon (1.0 g) for decolorization for 15 minutes.
- Perform suction filtration to remove the activated carbon.
- Carry out reduced-pressure distillation on the filtrate to remove the solvent.
- Rinse the distilled residue with methanol to remove impurities and then dry to obtain the white solid product (S)-2-aminobutanamide.

Method 3: Resolution of Racemic 2-Aminobutanamide

This protocol involves the separation of the desired (S)-enantiomer from a racemic mixture.

Step 1: Formation of Diastereomeric Salt^[2]

- Dissolve racemic 2-aminobutyramide in a suitable alcohol solvent (e.g., 4-methyl-2-pentanol).
- Add a solution of a chiral resolving agent, such as (R)-2-hydroxy-2-phenylacetic acid (D-mandelic acid), in the same solvent at an elevated temperature (e.g., 65°C).
- Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt (the D-mandelic acid salt of (S)-2-aminobutyramide).
- Stir the mixture at a controlled temperature (e.g., 40-50°C) for several hours to ensure complete crystallization.
- Isolate the crystals by filtration.

Step 2: Liberation of (S)-2-Aminobutyramide^[2]

- Wash the isolated diastereomeric salt with a suitable solvent.
- Treat the salt with an acid (e.g., hydrochloric acid) to liberate the free (S)-2-aminobutyramide.

- Isolate the (S)-2-aminobutyramide, often as its hydrochloride salt, by filtration or other standard techniques.

Signaling Pathways and Biological Activity

Extensive literature searches did not reveal any known direct biological activity or involvement in signaling pathways for **(2S)-2-aminobutyramide** itself. Its primary role in the scientific literature is that of a chiral building block and a synthetic intermediate.^{[4][12]} The biological and pharmacological effects are associated with the final products synthesized from this intermediate, such as Levetiracetam. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge. The provided diagram illustrates its role in a synthetic workflow.

Conclusion

(2S)-2-Aminobutyramide is a well-characterized and crucial chiral intermediate, particularly in the pharmaceutical industry for the synthesis of Levetiracetam. This guide has provided comprehensive data on its identification, properties, and detailed synthetic protocols. While it does not appear to have direct biological activity, its importance as a stereospecific building block is firmly established. Future research may explore other potential applications of this versatile chiral molecule.

Disclaimer

This document is intended for informational purposes for a scientific audience. The experimental protocols are derived from published literature and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 2. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 3. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 | FA17703 [biosynth.com]
- 5. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 6. (S)-2-Aminobutyramide Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. watson-int.com [watson-int.com]
- 8. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rsc.org [rsc.org]
- 13. CN101575300A - Production method of S-2-aminobutanamide - Google Patents [patents.google.com]
- 14. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [(2S)-2-Aminobutyramide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555800#2s-2-aminobutyramide-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com